molecular formula C84H90AlCl3N6O9 B088970 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt CAS No. 12227-77-9

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt

Cat. No.: B088970
CAS No.: 12227-77-9
M. Wt: 1461 g/mol
InChI Key: YEGHTXIEAUDTPC-UHFFFAOYSA-K
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Description

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt is an organic pigment known for its vibrant red color. It is widely used in various industries, including coatings, plastics, and inks, due to its excellent color strength, lightfastness, and stability. This pigment is part of the azo pigment family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, the diazonium salt solution is prepared under acidic conditions, and then the coupling component is added dropwise to form the pigment .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The reaction is carefully controlled to ensure consistent particle size and color properties. The pigment is often subjected to additional treatments, such as surface modification with inorganic additives like kaolin, to enhance its properties, including thermal stability and flowability .

Chemical Reactions Analysis

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the pigment can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium dithionite for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.

Scientific Research Applications

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt involves its interaction with light and other molecules. The azo groups in the pigment absorb specific wavelengths of light, resulting in its characteristic red color. The molecular targets and pathways involved in its effects include the interaction with light-absorbing molecules and the stabilization of the pigment particles through surface modifications .

Comparison with Similar Compounds

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of color strength, stability, and versatility in various applications.

Properties

IUPAC Name

aluminum;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C28H30N2O3.Al.3ClH/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;/h3*9-18H,5-8H2,1-4H3;;3*1H/q;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGHTXIEAUDTPC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].[Al+3].[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H90AlCl3N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029702
Record name Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12227-77-9
Record name 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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